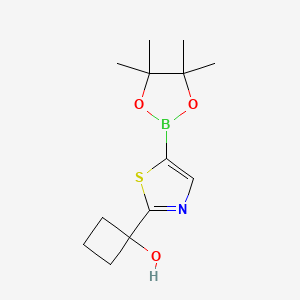
N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide: is a chemical compound that belongs to the class of pyrimidinyl benzamides This compound is characterized by the presence of an allyl group attached to the nitrogen atom of the pyrimidine ring, which is further connected to a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of urea with β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, where the nitrogen atom of the pyrimidine ring is alkylated using allyl halides in the presence of a base such as potassium carbonate.
Formation of Benzamide Moiety: The final step involves the coupling of the allylated pyrimidine with benzoyl chloride in the presence of a base like triethylamine to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, converting it to a hydroxyl group.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts such as palladium on carbon (Pd/C).
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Hydroxylated pyrimidine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting pyrimidine biosynthesis pathways.
Medicine: The compound shows promise as a lead compound for the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes involved in pyrimidine biosynthesis, inhibiting their activity and thus affecting nucleotide metabolism.
Pathways Involved: By inhibiting pyrimidine biosynthesis, the compound can disrupt DNA and RNA synthesis, leading to antiproliferative effects in cancer cells.
類似化合物との比較
Similar Compounds
N-(1-Allyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide): Similar in structure but with a quinoline ring instead of a pyrimidine ring.
N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)acetamide: Similar but with an acetamide group instead of a benzamide group.
N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)thiobenzamide: Similar but with a thiobenzamide group.
Uniqueness
N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide stands out due to its unique combination of the allyl group, pyrimidine ring, and benzamide moiety, which confer specific chemical reactivity and biological activity not observed in the similar compounds listed above.
特性
CAS番号 |
648881-65-6 |
|---|---|
分子式 |
C14H13N3O2 |
分子量 |
255.27 g/mol |
IUPAC名 |
N-(2-oxo-1-prop-2-enylpyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C14H13N3O2/c1-2-9-17-10-8-12(16-14(17)19)15-13(18)11-6-4-3-5-7-11/h2-8,10H,1,9H2,(H,15,16,18,19) |
InChIキー |
PDWVJJPFOTZEPA-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C=CC(=NC1=O)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate](/img/structure/B11770965.png)
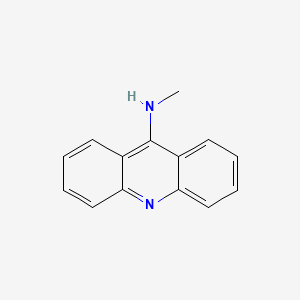
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B11770974.png)

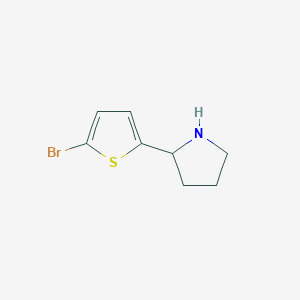

![Methyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11771019.png)
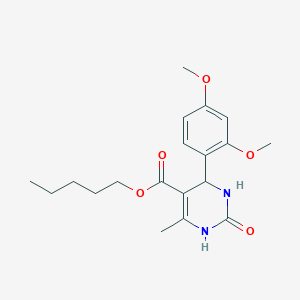
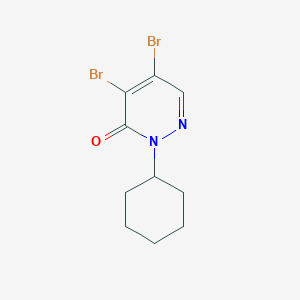
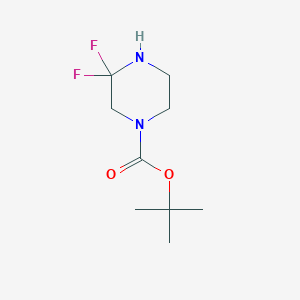
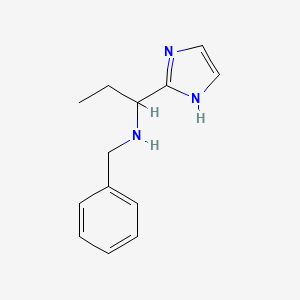
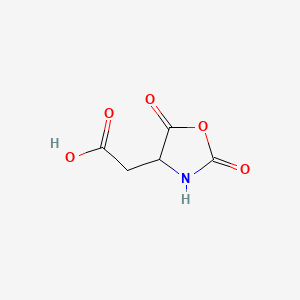
![1,6-Dihydropyrrolo[2,3-b]pyrrole](/img/structure/B11771043.png)
